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molecular formula C15H22BrNO3S B8621156 4-bromo-N-ethyl-2-(isopropylsulfonyl)-N-propylbenzamide

4-bromo-N-ethyl-2-(isopropylsulfonyl)-N-propylbenzamide

Cat. No. B8621156
M. Wt: 376.3 g/mol
InChI Key: BNKBUUOSPLNZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 253, starting from 4-bromo-2-(isopropylsulfonyl)benzoic acid (Intermediate 242) and N-ethyl-N-propylamine, the title compound was obtained as a pink solid in 80% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([N:8]([CH2:10][CH2:11][CH2:12]C)[CH3:9])=[O:7])=[C:4]([S:16]([CH:19]([CH3:21])[CH3:20])(=[O:18])=[O:17])[CH:3]=1.Br[C:23]1C=CC(C(O)=O)=C(S(C(C)C)(=O)=O)C=1.C(NCCC)C>>[Br:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([N:8]([CH2:9][CH3:23])[CH2:10][CH2:11][CH3:12])=[O:7])=[C:4]([S:16]([CH:19]([CH3:21])[CH3:20])(=[O:18])=[O:17])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)N(C)CCCC)C=C1)S(=O)(=O)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)S(=O)(=O)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)S(=O)(=O)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)N(CCC)CC)C=C1)S(=O)(=O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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